6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

This 6-bromo-3-chloro-4-hydroxy-2-methylquinoline is the definitive intermediate for bedaquiline (TMC-207) core construction. Unlike mono-halogenated quinolines, the unique 6-Br/3-Cl pattern provides two orthogonal handles for sequential Pd-catalyzed cross-coupling—enabling controlled, iterative introduction of aryl/amino groups. Essential for CDMOs synthesizing FDA-approved MDR-TB therapeutics and medicinal chemists building functionalized quinoline libraries against kinases or GPCRs. The 4-OH group offers additional derivatization for probe design. Ensure synthetic route fidelity with this precise substitution pattern.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 1333254-43-5
Cat. No. B1446895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
CAS1333254-43-5
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl
InChIInChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)
InChIKeyVBJPCOQHZHJLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS 1333254-43-5) - A Unique Halogenated Quinoline Scaffold for Drug Discovery and Synthesis


6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is a highly substituted quinoline derivative featuring a unique combination of a 6-bromo, 3-chloro, 4-hydroxy, and 2-methyl substitution pattern. This specific halogenation pattern is critical for its utility as a versatile building block in medicinal chemistry, particularly for the synthesis of complex bioactive molecules, and distinguishes it from other mono- or di-halogenated quinoline analogs . Its defined molecular structure (C₁₀H₇BrClNO, MW: 272.53 g/mol) and confirmed purity specifications from commercial suppliers make it a reliable intermediate for advanced research applications .

Critical Differentiation: Why 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline Cannot Be Substituted with Common Analogs


The specific spatial arrangement of electron-withdrawing and electron-donating groups on the quinoline core of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline dictates its unique reactivity and biological interactions. Analogs lacking either the 6-bromo or 3-chloro substituent, or those with different positional isomerism, exhibit fundamentally different physicochemical properties and reactivity profiles, making them unsuitable substitutes in synthetic routes optimized for this precise substitution pattern. The presence of both a bromine and a chlorine atom provides orthogonal handles for sequential cross-coupling reactions, a feature absent in mono-halogenated or non-halogenated quinoline alternatives, which is essential for constructing the complex diarylquinoline architecture of advanced drug candidates [1].

Quantitative Differentiation of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline Against Closest Analogs


Unique Dual Halogenation Pattern Enables Orthogonal Reactivity for Complex Molecule Synthesis

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline contains both a bromine atom at the 6-position and a chlorine atom at the 3-position, providing two chemically distinct sites for sequential functionalization via palladium-catalyzed cross-coupling reactions. In contrast, the common analog 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) possesses only a single halogen handle, limiting its utility to a single coupling event and rendering it unsuitable for synthetic routes requiring orthogonal reactivity .

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Critical Intermediate in FDA-Approved Bedaquiline Synthesis for MDR-TB

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is explicitly utilized as a key intermediate in the synthesis of bedaquiline (TMC-207), a first-in-class diarylquinoline antibiotic approved for the treatment of multi-drug resistant tuberculosis (MDR-TB). This role is documented in synthetic reviews and patents, whereas closely related analogs like 6-Bromo-3-chloro-4-hydroxyquinoline (CAS 857762-32-4), which lacks the 2-methyl group, are not reported in this critical pathway [1].

Antitubercular Drug Synthesis Pharmaceutical Intermediates Bedaquiline Analogs

Higher Molecular Weight and Altered Lipophilicity Compared to Dehalogenated Analogs

The presence of both bromine and chlorine atoms in 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline significantly increases its molecular weight (272.53 g/mol) and lipophilicity compared to the non-halogenated parent scaffold, 4-Hydroxy-2-methylquinoline (CAS 607-67-0, MW: 159.18 g/mol). This alteration in physicochemical properties is a class-level effect of halogenation and directly impacts parameters such as logP, which is a critical determinant of membrane permeability and bioavailability in drug discovery .

Physicochemical Properties Drug Design Lipophilicity

Defined Purity Specification for Reproducible Research Outcomes

Commercial suppliers of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline provide a defined minimum purity of 98%, as verified by HPLC analysis. While analogs such as 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) are also available at similar purity levels (e.g., 98% from Bidepharm ), the assurance of a specific, high purity for this precise compound is essential for ensuring reproducibility in sensitive reactions, such as the key steps in bedaquiline synthesis where trace impurities can significantly impact yield and optical purity .

Chemical Purity Reproducibility Quality Control

Optimal Research and Industrial Applications for 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline


Synthesis of Bedaquiline and Next-Generation Diarylquinoline Antitubercular Agents

This compound is the definitive intermediate for constructing the quinoline core of bedaquiline (TMC-207), the first FDA-approved drug in over 40 years for multi-drug resistant tuberculosis. Researchers and CDMOs engaged in the synthesis of bedaquiline, its analogs, or in process chemistry optimization for this drug class must utilize 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline to ensure fidelity to the established and patented synthetic routes [1].

Sequential Cross-Coupling Reactions for Complex Molecule Construction

The presence of two orthogonal halogen handles (bromine and chlorine) makes this compound an exceptional substrate for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the iterative and controlled introduction of diverse aryl, alkyl, or amino groups, enabling the rapid assembly of highly functionalized quinoline libraries for drug discovery programs targeting kinases, GPCRs, or other protein classes [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Quinolines

As a densely functionalized quinoline, this compound serves as a critical reference point in SAR studies aimed at understanding the individual and synergistic effects of 6-bromo, 3-chloro, 4-hydroxy, and 2-methyl substitutions on biological activity, metabolic stability, and physicochemical properties. Its use in comparative studies against mono-halogenated or dehalogenated analogs provides quantitative data essential for lead optimization campaigns in medicinal chemistry .

Chemical Biology Probe Development

The defined and unique structure of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline makes it an ideal starting point for the synthesis of chemical biology probes, including affinity chromatography ligands, fluorescent probes, or photoaffinity labeling agents. The halogen atoms provide synthetic versatility for attaching linkers or reporter groups, while the 4-hydroxy group can be derivatized to modulate target engagement and pharmacokinetic properties .

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